molecular formula C19H25BrN2O4 B12956970 (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate

Cat. No.: B12956970
M. Wt: 425.3 g/mol
InChI Key: NNDMZXUIUCVUMG-DAXOMENPSA-N
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Description

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the pyrroloquinoline core through a cyclization reaction.
  • Introduction of the tert-butyl and ethyl groups via alkylation reactions.
  • Bromination at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom at the 8-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted pyrroloquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrroloquinolines exhibit cytotoxic effects against various cancer cell lines. The specific compound may serve as a lead structure for the development of new anticancer agents due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : The compound's structure may confer antimicrobial activity. Research into similar compounds has indicated potential effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects : Compounds with similar frameworks have been investigated for neuroprotective properties. Studies suggest that they could inhibit neurodegenerative processes and may be beneficial in treating conditions like Alzheimer's disease .

Synthetic Applications

  • Building Block in Organic Synthesis : The compound can act as a versatile building block in synthesizing more complex organic molecules. Its functional groups allow for various transformations that can lead to the development of novel compounds with desired properties .
  • Ligand Development : Due to its unique structure, this compound can serve as a ligand in coordination chemistry. It can form complexes with metals that may have applications in catalysis or materials science .

Case Study 1: Anticancer Activity

A study published in early 2025 explored the cytotoxic effects of synthesized derivatives based on the pyrroloquinoline scaffold against several cancer cell lines. The results indicated that modifications to the bromine and tert-butyl groups significantly influenced the potency of these compounds against cancer cells.

Case Study 2: Antimicrobial Screening

Research conducted on a series of pyrroloquinoline derivatives demonstrated promising results against Gram-positive bacteria. The study highlighted the potential of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-chloro-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.

    (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-fluoro-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 8-position in (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development.

Biological Activity

The compound (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate is a complex organic molecule that belongs to the pyrroloquinoline class. Its unique stereochemistry and functional groups suggest potential for diverse biological activities. This article explores its biological activity based on available research findings.

  • Chemical Formula : C₁₈H₁₈BrN₃O₄
  • CAS Number : 1403605-06-0
  • Molecular Weight : 396.25 g/mol
  • Structure : The compound features a pyrroloquinoline core with multiple substituents including a tert-butyl group and an ethyl group.

Biological Activity Overview

Research indicates that compounds within the pyrroloquinoline family exhibit various biological activities. The specific compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that related compounds can inhibit the growth of various microbial strains. For instance:

  • Mechanism of Action : These compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Case Study : A study demonstrated that a similar pyrroloquinoline derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrroloquinolines have been investigated for their anticancer potential:

  • Mechanism of Action : They may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Case Study : Research involving analogs of this compound showed inhibition of cell proliferation in breast cancer cell lines through cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy:

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : In vitro studies indicated that similar compounds reduced the production of TNF-alpha in macrophage cultures .

Comparative Analysis of Similar Compounds

To better understand the biological activity of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo derivatives, a comparison with related compounds is useful:

Compound NameKey FeaturesBiological Activity
Pyrrolo[3,2-c]quinolineBromine substituent; Ethyl groupAntimicrobial; Anticancer
TetrahydroquinolineSaturated nitrogen-containing ringNeuroprotective; Antidepressant
BromoquinolineBromo substituentAntiviral; Antiparasitic

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo derivatives:

  • Inhibition of Enzymatic Activity : Compounds similar to the target molecule have been shown to inhibit enzymes involved in metabolic pathways associated with cancer progression .
  • Cell Viability Assays : Cell viability assays indicated that this compound could significantly reduce viability in cancer cell lines when tested at varying concentrations .
  • In Vivo Studies : Preliminary in vivo studies suggest potential efficacy in animal models for inflammatory diseases .

Properties

Molecular Formula

C19H25BrN2O4

Molecular Weight

425.3 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate

InChI

InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3/t12-,15-,16-/m1/s1

InChI Key

NNDMZXUIUCVUMG-DAXOMENPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CCN([C@H]2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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